
GLS1 Inhibitor
Descripción general
Descripción
Mecanismo De Acción
Los inhibidores de GLS1 ejercen sus efectos uniéndose al sitio activo de la glutaminasa 1, evitando así la conversión de glutamina a glutamato. Esta inhibición interrumpe la vía de la glutaminólisis, lo que lleva a una reducción de la producción de energía y la biosíntesis en las células cancerosas. Los objetivos moleculares y las vías involucradas incluyen el ciclo del ácido tricarboxílico y la regulación del metabolismo celular .
Análisis Bioquímico
Biochemical Properties
The GLS1 Inhibitor interacts with the enzyme glutaminase 1 (GLS1), which is responsible for converting glutamine to glutamate in the process of glutaminolysis. This interaction inhibits the activity of GLS1, leading to a reduction in glutamate production. The this compound also affects other biomolecules involved in glutamine metabolism, such as nicotinamide adenine dinucleotide phosphate (NADPH) and adenosine triphosphate (ATP), by disrupting the metabolic pathways that rely on glutamate .
Cellular Effects
The this compound has significant effects on various types of cells, particularly cancer cells that exhibit glutamine addiction. By inhibiting GLS1, the compound reduces the availability of glutamate, which is essential for the synthesis of nucleotides, lipids, and other macromolecules. This disruption in glutamine metabolism leads to impaired cell proliferation, altered cell signaling pathways, and changes in gene expression. The this compound also affects cellular metabolism by reducing the production of ATP and NADPH, which are critical for maintaining cellular energy balance and redox status .
Molecular Mechanism
The molecular mechanism of the this compound involves binding to the active site of the GLS1 enzyme, thereby preventing the conversion of glutamine to glutamate. This inhibition leads to a decrease in glutamate levels, which in turn affects downstream metabolic pathways. The this compound also induces changes in gene expression by modulating the activity of transcription factors and signaling molecules that are sensitive to glutamine and glutamate levels. Additionally, the compound may induce apoptosis in cancer cells by disrupting the balance of pro-survival and pro-apoptotic signals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term efficacy. Studies have shown that the this compound can maintain its inhibitory effects on GLS1 activity for extended periods, leading to sustained reductions in glutamate levels and prolonged anti-proliferative effects on cancer cells. The compound’s stability may be affected by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of the this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits GLS1 activity and reduces tumor growth without causing significant toxicity. At higher doses, the this compound may induce adverse effects, such as weight loss, organ toxicity, and metabolic imbalances. These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
The this compound is involved in the glutamine metabolism pathway, where it inhibits the conversion of glutamine to glutamate by targeting the GLS1 enzyme. This inhibition affects the production of key metabolites such as ATP, NADPH, and glutathione, which are essential for cellular energy production, redox balance, and biosynthesis. The this compound also interacts with other enzymes and cofactors involved in glutaminolysis, further disrupting the metabolic flux and altering metabolite levels .
Transport and Distribution
The transport and distribution of the this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins. The compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cells, the this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its inhibitory effects on GLS1 activity .
Subcellular Localization
The subcellular localization of the this compound is primarily in the cytoplasm and mitochondria, where the GLS1 enzyme is predominantly located. The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to GLS1 to effectively inhibit its activity. Additionally, post-translational modifications and targeting signals may direct the this compound to specific subcellular compartments, enhancing its efficacy and specificity .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de inhibidores de GLS1 típicamente implica múltiples pasos, incluyendo la formación de intermediarios clave y el compuesto inhibidor final. Una ruta sintética común implica el uso de solventes orgánicos y catalizadores para facilitar la reacción.
Métodos de producción industrial
La producción industrial de inhibidores de GLS1 a menudo implica la síntesis química a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad. El proceso puede incluir pasos de purificación como la cristalización y la cromatografía para asegurar la pureza y la eficacia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Los inhibidores de GLS1 sufren diversas reacciones químicas, incluyendo:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y catalizadores como el paladio sobre carbono. Las condiciones de reacción a menudo implican temperaturas y presiones controladas para optimizar el rendimiento y la selectividad .
Principales productos formados
Los principales productos formados a partir de estas reacciones son típicamente derivados del inhibidor de GLS1 original, con modificaciones para mejorar su afinidad de unión y especificidad para la enzima diana .
Aplicaciones Científicas De Investigación
Cancer Therapy
GLS1 inhibitors have shown promise in treating various cancers by targeting metabolic vulnerabilities:
- Multiple Myeloma : The allosteric GLS1 inhibitor RA123 demonstrated significant antitumor effects both in vitro and in vivo. Studies indicated that RA123 reduced tumor cell growth and altered glutamate levels, suggesting its potential as a therapeutic agent for multiple myeloma .
- Lymphoma and Solid Tumors : CB-839 (telaglenastat), a selective this compound, has been tested in combination with other agents such as nivolumab for melanoma and renal cell carcinoma. Clinical trials have shown that this combination can enhance treatment efficacy without significant side effects .
- Head and Neck Squamous Cell Carcinoma (HNSCC) : Research indicates that GLS1 inhibition can enhance radiosensitivity in HNSCC cells. Combining GLS1 inhibitors with c-Myc inhibitors has shown superior antitumor effects, highlighting a promising strategy for treating aggressive cancers .
Senescence and Age-Related Disorders
GLS1 inhibitors are also being investigated for their potential to ameliorate age-related dysfunctions:
- Cellular Senescence : A study revealed that GLS1 inhibition selectively eliminates senescent cells from aged tissues, improving symptoms associated with obesity, diabetes, and arteriosclerosis. This suggests a novel approach to treating age-related disorders by targeting metabolic pathways involved in senescence .
- Muscle Diseases : In models of Duchenne muscular dystrophy, GLS1 inhibition improved the therapeutic efficacy of mesenchymal stem cells by alleviating senescence-related dysfunctions, indicating a potential application in regenerative medicine .
Autoimmune Diseases
Recent findings suggest that GLS1 inhibitors may also play a role in managing autoimmune diseases:
- Systemic Lupus Erythematosus (SLE) : Inhibition of GLS1 has been shown to reduce Th17 cell differentiation, which is implicated in autoimmune pathology. This indicates that GLS1 inhibitors could represent a new treatment strategy for SLE by modulating immune responses .
Data Table: Summary of Key Studies on GLS1 Inhibitors
Comparación Con Compuestos Similares
Compuestos similares
CB839 (Telaglenastat): Un inhibidor de GLS1 conocido por su alta especificidad y eficacia.
DON (6-diazo-5-oxonorleucina): Un inhibidor menos específico que se dirige a múltiples enzimas en la vía del metabolismo de la glutamina.
Unicidad
Los inhibidores de GLS1 son únicos en su capacidad para dirigirse selectivamente a la glutaminasa 1, lo que los hace altamente efectivos en la reducción de la proliferación de células cancerosas. Su especificidad y potencia los distinguen de otros inhibidores que pueden tener efectos más amplios o menos específicos .
Actividad Biológica
Glutaminase 1 (GLS1) inhibitors have emerged as significant therapeutic agents in various biomedical fields, particularly in cancer treatment and age-related diseases. This article explores the biological activity of GLS1 inhibitors, focusing on their mechanisms, effects on cellular processes, and potential clinical applications.
Overview of GLS1 and Its Role in Cellular Metabolism
GLS1 is a key enzyme responsible for the conversion of glutamine to glutamate, a crucial process in cellular metabolism. This enzyme plays a pivotal role in cancer cell metabolism, particularly in tumors that exhibit "glutamine addiction," where they rely heavily on glutamine for growth and survival. Inhibition of GLS1 can lead to reduced levels of glutamate, subsequently affecting cell proliferation and survival.
GLS1 inhibitors function primarily through two mechanisms:
- Direct Inhibition : Compounds such as BPTES inhibit GLS1 enzymatic activity directly, leading to decreased glutamate production and increased oxidative stress within cancer cells. This results in apoptosis (programmed cell death) due to an accumulation of reactive oxygen species (ROS) .
- Allosteric Modulation : Recent studies have identified novel allosteric inhibitors that bind to GLS1 at sites distinct from the active site, altering its conformation and inhibiting its function without competing with glutamine .
Case Studies and Research Findings
- Ovarian Cancer : Research indicates that high GLS1 expression correlates with poor prognosis in ovarian cancer patients. Inhibition of GLS1 has been shown to enhance the efficacy of existing therapies by overcoming resistance mechanisms . For instance, the combination of GLS1 inhibitors with mTOR inhibitors has demonstrated improved therapeutic outcomes .
- Head and Neck Squamous Cell Carcinoma (HNSCC) : Studies have shown that GLS1 inhibition leads to significant increases in cell death rates among HNSCC cells, particularly when combined with other treatments like metformin .
- Glioblastoma : Pharmacological inhibition of GLS1 has been effective in eradicating glioblastoma stem-like cells, which are known for their resistance to conventional therapies. Inhibitors like CB839 have been shown to induce G0/G1 phase arrest in these cells, thereby reducing their proliferative capacity .
Effects on Senescent Cells
Recent findings highlight the role of GLS1 inhibitors in targeting senescent cells, which accumulate with age and contribute to various age-related diseases. A study conducted on aged mice demonstrated that administration of GLS1 inhibitors selectively eliminated senescent cells from multiple organs, leading to improvements in muscle function and metabolic disorders associated with aging . The mechanism involves the sensitivity of senescent cells to GLS1 inhibition due to compromised lysosomal integrity and altered intracellular pH levels .
Data Summary
Clinical Implications
The promising results from preclinical studies have led to ongoing clinical trials assessing the efficacy of GLS1 inhibitors as cancer therapies. Notably, IACS-6274 is an oral this compound showing favorable pharmacokinetics and antitumor activity in early-phase trials . Furthermore, the potential application of GLS1 inhibitors in anti-aging therapies presents an innovative approach to managing geriatric diseases by targeting senescent cell populations.
Propiedades
IUPAC Name |
(2S)-2-methoxy-2-phenyl-N-[5-[[(3R)-1-pyridazin-3-ylpyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2S/c1-28-16(13-6-3-2-4-7-13)17(27)22-19-25-24-18(29-19)21-14-9-11-26(12-14)15-8-5-10-20-23-15/h2-8,10,14,16H,9,11-12H2,1H3,(H,21,24)(H,22,25,27)/t14-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQLQDLJJUAEGT-ZBFHGGJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)NC3CCN(C3)C4=NN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H](C1=CC=CC=C1)C(=O)NC2=NN=C(S2)N[C@@H]3CCN(C3)C4=NN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is Glutaminase 1 (GLS1) and why is it a target for cancer therapy?
A1: Glutamine is an amino acid crucial for cancer cell growth and proliferation. GLS1 is an enzyme that catalyzes the breakdown of glutamine to glutamate, fueling energy production and biosynthesis within tumor cells. Inhibiting GLS1 disrupts these processes, potentially hindering tumor growth. [, , , , , ]
Q2: How do GLS1 inhibitors interact with their target?
A2: GLS1 inhibitors can act through different mechanisms. Some, like BPTES and CB-839, are allosteric inhibitors. They bind to a site on GLS1 distinct from the glutamine binding site, inducing a conformational change that prevents enzyme activity. [, , , , ] Other inhibitors may act through covalent modification of key residues like Lys320. []
Q3: What are the downstream effects of GLS1 inhibition in cancer cells?
A3: GLS1 inhibition disrupts glutamine metabolism, leading to:
- Reduced energy production: Less glutamate is available to fuel the TCA cycle, impacting energy production in cancer cells. [, , , , ]
- Depletion of building blocks: Glutamine contributes to the synthesis of nucleotides, amino acids, and lipids. GLS1 inhibition limits these processes, impacting tumor growth. [, , , , , ]
- Increased oxidative stress: GLS1 inhibition can disrupt redox balance by reducing glutathione production, making cancer cells vulnerable to oxidative damage. [, , , , ]
- Cell cycle arrest and apoptosis: Reduced energy and building blocks, combined with increased oxidative stress, can trigger cell cycle arrest and induce cell death in cancer cells. [, , , , , ]
Q4: Do GLS1 inhibitors impact other cell types?
A4: While primarily studied in cancer, GLS1 is also present in other cell types. Research suggests GLS1 inhibition can modulate macrophage polarization, potentially impacting conditions like corneal neovascularization and pulmonary fibrosis. [, ] GLS1 inhibition also appears to affect T cell differentiation, particularly Th17 cells, suggesting a potential role in autoimmune diseases. [, ]
Q5: What can you tell me about the material compatibility and stability of GLS1 inhibitors?
A5: The provided abstracts do not delve into the material compatibility and stability of GLS1 inhibitors in detail. These aspects are crucial for drug development and formulation, and further research is necessary to explore these properties.
Q6: What are the catalytic properties and applications of GLS1 inhibitors?
A7: GLS1 inhibitors, by definition, do not possess catalytic properties themselves. Instead, they act by blocking the catalytic activity of the GLS1 enzyme. This inhibition has potential applications in cancer therapy and potentially in treating conditions influenced by glutamine metabolism like fibrosis and autoimmune diseases. [, , , , , , , , , ]
Q7: How is computational chemistry and modeling used in GLS1 inhibitor research?
A8: While the provided research abstracts don't explicitly detail computational studies, they highlight the development of novel GLS1 inhibitors like those with macrocyclic structures []. Computational chemistry likely plays a crucial role in designing and optimizing these inhibitors, assessing their binding affinities, and predicting their pharmacological properties.
Q8: What is known about the structure-activity relationship (SAR) of GLS1 inhibitors?
A9: Research indicates that modifying the core structure, core linker, and wing linker of GLS1 inhibitors significantly influences their potency and selectivity. For instance, studies on macrocyclic GLS1 inhibitors demonstrate how structural changes impact their ability to inhibit GLS1 activity and reduce intracellular glutamate levels. [, ]
Q9: What are the challenges in the formulation of GLS1 inhibitors?
A10: Some GLS1 inhibitors, like BPTES, suffer from poor solubility, hindering their development. [] Overcoming this requires developing strategies to improve solubility and bioavailability. This might involve using different salt forms, incorporating solubility enhancers, or developing novel drug delivery systems.
Q10: What are the SHE (Safety, Health, and Environment) considerations for GLS1 inhibitors?
A10: The provided abstracts primarily focus on the preclinical development of GLS1 inhibitors and do not provide details about SHE regulations or risk minimization strategies. These aspects are critical for advancing drug candidates through clinical development and require further investigation.
Q11: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of GLS1 inhibitors?
A12: Studies indicate that GLS1 inhibitors like IACS-6274 (IPN60090) exhibit favorable PK profiles with good oral bioavailability and a half-life suitable for twice-daily dosing. [] Research also demonstrates a robust PK/PD relationship, with increasing doses leading to a significant reduction in the glutamate to glutamine ratio in peripheral blood mononuclear cells (PBMCs), indicating target engagement. []
Q12: What is the evidence for the efficacy of GLS1 inhibitors in preclinical and clinical settings?
A13: Preclinical studies demonstrate the anticancer activity of GLS1 inhibitors in various cancer models, including those of pancreatic cancer, multiple myeloma, and lung cancer. [, , , , , , , , , ] Early clinical trials of IACS-6274 in patients with advanced solid tumors show promising results with manageable toxicity and evidence of durable disease control in specific patient subgroups. []
Q13: What are the known mechanisms of resistance to GLS1 inhibitors?
A14: Cancer cells can develop resistance to GLS1 inhibitors by activating alternative metabolic pathways to compensate for reduced glutamine metabolism. For example, increased expression of asparagine synthetase (ASNS) allows some cells to maintain intracellular aspartate levels, bypassing the need for glutamine-derived aspartate. [, ] Additionally, activation of the PI3K/AKT/mTOR pathway contributes to resistance by promoting cell survival and growth. []
Q14: What are the toxicological concerns associated with GLS1 inhibitors?
A15: While generally well-tolerated, GLS1 inhibitors can cause side effects. In clinical trials, common side effects include photopsia, photophobia, increased creatinine, and elevated AST levels. [] Rare but serious side effects like acute renal failure and PRES syndrome have also been reported. [] Further research is needed to fully characterize the safety profile of GLS1 inhibitors.
Q15: Are there any biomarkers that can predict response to this compound therapy?
A15: Emerging research suggests that specific molecular features can predict sensitivity to GLS1 inhibition:
- KEAP1/NFE2L2 mutations: Non-small cell lung cancers (NSCLCs) with KEAP1/NFE2L2 mutations show increased sensitivity to GLS1 inhibitors. [, , ]
- Low ASNS expression: Ovarian cancer patients with tumors lacking ASNS expression are more likely to respond to GLS1 inhibition. [, ]
Q16: What analytical techniques are employed in studying GLS1 inhibitors?
A16: Researchers use various analytical methods to characterize GLS1 inhibitors and their effects, including:
- Stable isotope-resolved metabolomics (SIRM): Tracks the fate of isotopically labeled glutamine, revealing changes in metabolic flux upon GLS1 inhibition. [, , ]
- Immunohistochemistry (IHC): Detects and quantifies GLS1 protein expression in tissue samples, aiding in biomarker discovery and patient stratification. [, , , ]
- Western blotting: Measures protein levels of GLS1 and downstream targets, providing insights into the mechanism of action of inhibitors. [, , , ]
- Flow cytometry: Analyzes cell cycle progression and cell death, revealing the impact of GLS1 inhibition on cancer cell fate. [, , , ]
Q17: What is the environmental impact of GLS1 inhibitors?
A17: The provided abstracts primarily focus on the development and preclinical evaluation of GLS1 inhibitors and do not address their environmental impact. Assessing the ecotoxicological effects and developing strategies for responsible waste management are important considerations for future research.
Q18: What are the potential long-term effects of GLS1 inhibition?
A18: Long-term safety and potential consequences of chronic GLS1 inhibition require further investigation. This includes studying the impact on non-cancerous tissues and potential off-target effects.
Q19: How does GLS1 inhibition compare to other metabolic targeting strategies in cancer?
A21: Combining GLS1 inhibition with other metabolic inhibitors, such as those targeting glycolysis or nucleotide synthesis, may enhance antitumor efficacy. [, , , , ] Further research is needed to identify optimal combinations and patient populations that would benefit most from these approaches.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.